molecular formula C12H13ClN4 B2619463 N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine CAS No. 122862-39-9

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine

Cat. No. B2619463
M. Wt: 248.71
InChI Key: BQBIYKWCXMWSJY-UHFFFAOYSA-N
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Description

“N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine” in the search results.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the search results do not provide specific information about the molecular structure of “N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine”.



Chemical Reactions Analysis

The chemical reactions that “N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine” undergoes are not specified in the search results.



Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, solubility, and molecular weight. Unfortunately, the search results do not provide specific information about the physical and chemical properties of “N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine”.


Safety And Hazards

Safety and hazards refer to the potential risks associated with handling or exposure to the compound. Unfortunately, the search results do not provide specific information about the safety and hazards of “N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine”.


Future Directions

Future directions could include further research to understand the properties, synthesis, and potential applications of “N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine”. However, the search results do not provide specific information about future directions for this compound.


Please note that while I strive to provide accurate and up-to-date information, my responses should not be used as a replacement for professional advice or consultation. Always consult with a qualified professional or trusted source when dealing with chemicals or conducting experiments.


properties

IUPAC Name

6-chloro-4-N-(2-phenylethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-10-8-11(17-12(14)16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBIYKWCXMWSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-2-pyrimidinamine (815 mg, 5.0 mmol), (2-phenylethyl)amine (665 mg, 5.5 mmol) and triethylamine (1.0 g, 10 mmol) in CH3OH (20 mL) was stirred at 60° C. for 2 hours. The reaction mixture was concentrated, and the resulting residue was subjected to flash chromatography on SiO2 (eluent: 1/1 EtOAc/petroleum ether) to afford the title compound (1.0 g, 81%) as light yellow solid. LC-MS (ES) m/z=249 [M+H]+.
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

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